Cas no 1339027-26-7 (methyl(2,4,6-trifluorophenyl)methylamine)

methyl(2,4,6-trifluorophenyl)methylamine 化学的及び物理的性質
名前と識別子
-
- METHYL[(2,4,6-TRIFLUOROPHENYL)METHYL]AMINE
- n-Methyl-1-(2,4,6-trifluorophenyl)methanamine
- Benzenemethanamine, 2,4,6-trifluoro-N-methyl-
- AKOS013400309
- SCHEMBL24059231
- CS-0304376
- EN300-1840821
- 1339027-26-7
- methyl(2,4,6-trifluorophenyl)methylamine
-
- インチ: 1S/C8H8F3N/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4H2,1H3
- InChIKey: DKXQSUPRYBCNLN-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1CNC)F)F
計算された属性
- 精确分子量: 175.06088375g/mol
- 同位素质量: 175.06088375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.218±0.06 g/cm3(Predicted)
- Boiling Point: 160.6±35.0 °C(Predicted)
- 酸度系数(pKa): 8.33±0.10(Predicted)
methyl(2,4,6-trifluorophenyl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840821-0.25g |
methyl[(2,4,6-trifluorophenyl)methyl]amine |
1339027-26-7 | 0.25g |
$670.0 | 2023-09-19 | ||
Enamine | EN300-1840821-0.05g |
methyl[(2,4,6-trifluorophenyl)methyl]amine |
1339027-26-7 | 0.05g |
$612.0 | 2023-09-19 | ||
Enamine | EN300-1840821-5.0g |
methyl[(2,4,6-trifluorophenyl)methyl]amine |
1339027-26-7 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-1840821-10g |
methyl[(2,4,6-trifluorophenyl)methyl]amine |
1339027-26-7 | 10g |
$3131.0 | 2023-09-19 | ||
Enamine | EN300-1840821-5g |
methyl[(2,4,6-trifluorophenyl)methyl]amine |
1339027-26-7 | 5g |
$2110.0 | 2023-09-19 | ||
Enamine | EN300-1840821-0.1g |
methyl[(2,4,6-trifluorophenyl)methyl]amine |
1339027-26-7 | 0.1g |
$640.0 | 2023-09-19 | ||
Enamine | EN300-1840821-0.5g |
methyl[(2,4,6-trifluorophenyl)methyl]amine |
1339027-26-7 | 0.5g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1840821-2.5g |
methyl[(2,4,6-trifluorophenyl)methyl]amine |
1339027-26-7 | 2.5g |
$1428.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375046-2.5g |
n-Methyl-1-(2,4,6-trifluorophenyl)methanamine |
1339027-26-7 | 98% | 2.5g |
¥12904.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375046-1g |
n-Methyl-1-(2,4,6-trifluorophenyl)methanamine |
1339027-26-7 | 98% | 1g |
¥6570.00 | 2024-08-09 |
methyl(2,4,6-trifluorophenyl)methylamine 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
methyl(2,4,6-trifluorophenyl)methylamineに関する追加情報
Methyl(2,4,6-trifluorophenyl)methylamine: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Methyl(2,4,6-trifluorophenyl)methylamine, with the CAS number 1339027-26-7, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits a range of chemical properties that make it a valuable building block for various synthetic applications. The presence of fluorine atoms in its aromatic ring not only influences its electronic and steric properties but also enhances its reactivity and stability under different conditions.
The molecular structure of methyl(2,4,6-trifluorophenyl)methylamine consists of a methylamine group attached to a 2,4,6-trifluorophenyl moiety. This arrangement imparts a high degree of lipophilicity and metabolic stability, making it an attractive candidate for drug development. The trifluoromethyl group, in particular, is known for its ability to modulate the pharmacokinetic and pharmacodynamic profiles of molecules, thereby enhancing their bioavailability and therapeutic efficacy.
In recent years, the compound has been extensively studied for its potential applications in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its structural motif to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorinated aromatic ring acts as a key pharmacophore, facilitating strong binding interactions with target enzymes and proteins.
One of the most compelling aspects of methyl(2,4,6-trifluorophenyl)methylamine is its role in the development of agrochemicals. Fluorinated compounds are widely used in pesticides and herbicides due to their improved resistance to degradation and enhanced efficacy. The compound’s ability to act as an intermediate in the synthesis of these agrochemicals has made it a valuable asset for agricultural researchers seeking to develop more sustainable and effective crop protection agents.
The chemical reactivity of methyl(2,4,6-trifluorophenyl)methylamine also makes it a versatile tool in organic synthesis. Its amine functionality allows for further derivatization through nucleophilic substitution reactions, enabling the creation of a diverse array of derivatives with tailored properties. This flexibility has been exploited in the development of novel materials, including liquid crystals and conductive polymers. These materials find applications in advanced display technologies and electronic devices, where their unique electronic properties are highly valued.
Recent advancements in computational chemistry have further highlighted the potential of methyl(2,4,6-trifluorophenyl)methylamine as a synthetic intermediate. Molecular modeling studies have revealed that this compound can be used to design molecules with specific binding affinities and selectivities. Such insights have been instrumental in optimizing drug candidates for clinical trials. By leveraging computational methods, researchers can predict the behavior of this compound in complex biological systems, thereby accelerating the drug discovery process.
The environmental impact of using fluorinated compounds has also been a topic of considerable interest. While these compounds offer numerous advantages in terms of chemical stability and reactivity, their persistence in the environment raises concerns about long-term ecological effects. However, ongoing research is focused on developing greener synthetic routes that minimize the use of hazardous reagents and byproducts. Innovations such as catalytic fluorination methods are being explored to reduce the environmental footprint associated with fluorinated compounds like methyl(2,4,6-trifluorophenyl)methylamine.
In conclusion, methyl(2,4,6-trifluorophenyl)methylamine (CAS no. 1339027-26-7) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceuticals, agrochemicals, and advanced materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing development of sustainable synthetic methods will ensure that its use remains environmentally responsible while continuing to drive innovation in these critical sectors.
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